An In-depth Technical Guide to H-Glu(OtBu)-NH2 Hydrochloride for Researchers and Drug Development Professionals
An In-depth Technical Guide to H-Glu(OtBu)-NH2 Hydrochloride for Researchers and Drug Development Professionals
Introduction: H-Glu(OtBu)-NH2 hydrochloride is a synthetic derivative of the amino acid L-glutamic acid, widely utilized as a crucial building block in peptide synthesis and drug discovery. The strategic placement of a tert-butyl (OtBu) protecting group on the side-chain carboxyl group and an amide at the C-terminus makes it a valuable tool for the controlled, stepwise assembly of peptide chains. This guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental protocols, tailored for researchers, scientists, and professionals in the field of drug development.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety profile of H-Glu(OtBu)-NH2 hydrochloride is paramount for its effective and safe handling in a laboratory setting. The following table summarizes key quantitative data for this compound.
| Property | Value | References |
| CAS Number | 108607-02-9 | [1] |
| Molecular Formula | C9H19ClN2O3 | [1] |
| Molecular Weight | 238.71 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | DMSO (Slightly), Methanol (Slightly, Sonicated), Water (Slightly) | |
| Storage Conditions | Store at room temperature (long-term); -20°C to -80°C in solvent (short to long-term) | [1][2] |
| IUPAC Name | tert-butyl (4S)-4,5-diamino-5-oxopentanoate hydrochloride | |
| InChI Key | NWLREMKEFHDCSV-RGMNGODLSA-N |
Safety Information: H-Glu(OtBu)-NH2 hydrochloride is classified as a combustible solid.[3] It is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Role in Peptide Synthesis and Drug Discovery
The primary application of H-Glu(OtBu)-NH2 hydrochloride lies in its role as a versatile building block in solid-phase peptide synthesis (SPPS). The tert-butyl ester serves as a stable protecting group for the side-chain carboxyl function of the glutamic acid residue, preventing its unwanted participation in peptide bond formation during chain elongation. This protecting group is typically removed under acidic conditions during the final cleavage step.
The C-terminal amide is a common feature in many biologically active peptides, often enhancing their stability against enzymatic degradation and modifying their receptor-binding properties. By incorporating H-Glu(OtBu)-NH2 hydrochloride at the C-terminus of a peptide sequence, researchers can readily synthesize peptide amides.
Beyond its direct use in SPPS, this compound serves as a key intermediate in the synthesis of more complex molecules, including peptidomimetics and drug delivery systems. For instance, it has been utilized in the synthesis of dendritic graft peptides and monomolecular micelles for drug delivery applications.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments involving H-Glu(OtBu)-NH2 hydrochloride and related compounds.
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
This protocol outlines the general steps for incorporating an amino acid like Fmoc-Glu(OtBu)-OH (the N-terminally protected form of the title compound) into a growing peptide chain on a solid support.
Materials:
-
Rink Amide resin (or other suitable solid support)
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Fmoc-protected amino acids (e.g., Fmoc-Glu(OtBu)-OH)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: The resin is swelled in DMF in a reaction vessel.
-
Fmoc Deprotection: The Fmoc protecting group from the resin or the previously coupled amino acid is removed by treating with 20% piperidine in DMF.[5] This exposes the free amine for the next coupling step. The resin is then washed thoroughly with DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-Glu(OtBu)-OH) is pre-activated with a coupling reagent and DIPEA in DMF and then added to the resin. The reaction is allowed to proceed until completion, which can be monitored by a colorimetric test (e.g., Kaiser test). The resin is then washed with DMF.
-
Repeat Cycles: Steps 2 and 3 are repeated for each subsequent amino acid in the desired peptide sequence.[5]
-
Final Cleavage and Deprotection: Once the peptide chain is fully assembled, the resin is washed and dried. The peptide is cleaved from the resin, and all side-chain protecting groups (including the OtBu group) are removed by treatment with a cleavage cocktail (e.g., TFA/TIS/Water).[5]
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Synthesis of a Simple Dipeptide Amide
This protocol provides a more specific example of coupling H-Glu(OtBu)-NH2 hydrochloride with another amino acid in a solution-phase synthesis.
Materials:
-
H-Glu(OtBu)-NH2 hydrochloride
-
N-protected amino acid (e.g., Z-Ala-OH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Neutralization: H-Glu(OtBu)-NH2 hydrochloride is dissolved in DCM or DMF, and DIPEA is added to neutralize the hydrochloride salt, yielding the free amine.
-
Activation: In a separate flask, the N-protected amino acid (e.g., Z-Ala-OH), EDC·HCl, and HOBt are dissolved in DCM or DMF and stirred at 0°C to activate the carboxylic acid.
-
Coupling: The solution containing the free amine of H-Glu(OtBu)-NH2 is added to the activated amino acid solution, and the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: The reaction mixture is diluted with an organic solvent and washed successively with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude dipeptide is purified by column chromatography to yield the desired product.
Visualization of a Relevant Signaling Pathway
Given the role of glutamic acid as the primary excitatory neurotransmitter in the central nervous system, understanding glutamate (B1630785) receptor signaling is crucial in the context of drug development for neurological disorders. H-Glu(OtBu)-NH2 hydrochloride, as a derivative of glutamic acid, is relevant to the study of these pathways. The following diagram illustrates the major glutamate receptor signaling pathways.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CAS 108607-02-9: H-Glu(OtBu)-NH2 . HCl | CymitQuimica [cymitquimica.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
